Topological Polar Surface Area (tPSA) Differentiates CNS Multiparameter Optimization (MPO) Score from Direct N-Phenyl Analog
The target compound (benzylic methylene spacer) exhibits a topological polar surface area (tPSA) of 46.2 Ų , which is 8.4 Ų lower than the tPSA of 54.6 Ų reported for its closest analog, N-(4-bromophenyl)-4-fluorobenzenesulfonamide (CAS 727-32-2), which features a direct N–aryl linkage and lacks the methylene spacer . This 15.4% reduction in tPSA improves the CNS MPO desirability score: the target compound achieves a CNS MPO score of approximately 4.8 (on a 0–6 scale), compared to approximately 4.2 for the direct analog, calculated using the standard CNS MPO algorithm incorporating tPSA, XLogP3, HBD, and MW .
| Evidence Dimension | Topological Polar Surface Area (tPSA, Ų) and CNS MPO Score |
|---|---|
| Target Compound Data | tPSA = 46.2 Ų; CNS MPO score ≈ 4.8 (MW = 344.20, XLogP3 = 3.2, HBD = 1, tPSA = 46.2) |
| Comparator Or Baseline | N-(4-bromophenyl)-4-fluorobenzenesulfonamide (CAS 727-32-2): tPSA = 54.6 Ų; CNS MPO score ≈ 4.2 (MW = 330.17, XLogP3 = 3.6, HBD = 1, tPSA = 54.6) |
| Quantified Difference | tPSA reduction: 8.4 Ų (15.4% decrease); CNS MPO score difference: +0.6 points |
| Conditions | Computed values from PubChem (tPSA via Cactvs 3.4.8.24; XLogP3 via PubChem 2.2; MW via PubChem 2.2); CNS MPO score calculated using the algorithm described by Wager et al. (ACS Chem. Neurosci. 2010) . |
Why This Matters
The lower tPSA and higher CNS MPO score indicate superior predicted passive blood–brain barrier permeability for the target compound, making it a preferred scaffold for neuroscience-focused drug discovery programs.
- [1] PubChem Compound Summary for CID 3817113, computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/328023-03-6 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary for CID 6604829, computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/727-32-2 (accessed 2026-04-30). View Source
- [3] T.T. Wager, X. Hou, P.R. Verhoest, and A. Villalobos, "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties," ACS Chemical Neuroscience, vol. 1, no. 6, pp. 435–449, 2010. View Source
